molecular formula C8H8BrClN2O2 B2524094 2-(2-Bromo-4-chlorophenoxy)acetohydrazide CAS No. 443908-11-0

2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Cat. No.: B2524094
CAS No.: 443908-11-0
M. Wt: 279.52
InChI Key: ASADLXZPDIFZGB-UHFFFAOYSA-N
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Description

Significance of Hydrazide-Based Scaffolds in Contemporary Medicinal Chemistry

Hydrazides, organic compounds characterized by the -C(=O)-NH-NH2 functional group, are a cornerstone in modern medicinal chemistry. mdpi.comrjptonline.org Their importance stems from their versatile reactivity and their ability to serve as synthons, or building blocks, for a wide array of heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles. mdpi.com This synthetic accessibility allows for the creation of diverse molecular libraries for biological screening. mdpi.comnih.gov

The hydrazide scaffold is a key feature in numerous established therapeutic agents. mdpi.com Since the 20th century, drugs like isoniazid (B1672263) (an anti-tuberculosis agent), isocarboxazid (B21086) (an antidepressant), and benserazide (B1668006) (an anti-Parkinson agent) have highlighted the therapeutic value of this chemical class. mdpi.com The biological activity of hydrazide-containing molecules is extensive and well-documented, encompassing a broad spectrum of pharmacological effects. mdpi.comrjptonline.org Research has demonstrated their potential as antitumor, antimicrobial, antifungal, anti-inflammatory, antidiabetic, and antioxidant agents. mdpi.com This wide range of activities underscores the enduring relevance of hydrazide-based scaffolds in the ongoing search for novel and more effective therapeutic solutions. nih.gov

Overview of the Phenoxyacetohydrazide Moiety as a Privileged Pharmacophore

Within the broader class of hydrazides, the phenoxyacetohydrazide moiety is recognized as a "privileged pharmacophore." This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a range of pharmacological activities. rsc.org The phenoxyacetohydrazide structure combines a phenoxy group (a phenyl ring linked to an oxygen atom) with the acetohydrazide core. This combination has proven to be particularly effective in interacting with various biological systems.

Derivatives of this moiety have been investigated for a multitude of therapeutic applications. For instance, various phenoxy acetic acid derivatives have shown potential as anti-mycobacterial, anti-inflammatory, and antiviral agents. nih.gov The acetamide (B32628) portion of the structure is also crucial, with many acetamide-containing compounds being explored for their anti-cancer properties. mdpi.com Specifically, phenoxyacetohydrazide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like urease and β-glucuronidase, which are implicated in various disease states. nih.govresearchgate.net The ability to readily modify both the phenyl ring and the hydrazide terminus allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.

Rationale for Focusing on 2-(2-Bromo-4-chlorophenoxy)acetohydrazide and its Analogues for Academic Investigation

The specific compound, this compound, has garnered interest in medicinal chemistry primarily as a versatile intermediate for the synthesis of more complex molecules with potential biological activities. Its structure, featuring a di-substituted phenyl ring with both bromo and chloro atoms, provides a unique electronic and steric profile that can influence its binding to biological targets.

Academic investigation into this compound and its analogues is driven by several factors:

Synthetic Utility : It serves as a starting material for creating a variety of derivatives, such as Schiff bases or heterocyclic compounds, by reacting the terminal hydrazide group. This allows researchers to explore how different structural modifications impact biological activity.

Enzyme Inhibition Potential : The core structure is associated with enzyme inhibition. By analogy with other phenoxyacetohydrazides, it is a candidate for screening against various enzymes. For example, related dichlorophenyl hydrazide derivatives have been successfully identified as urease inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies : The specific halogen substitution pattern (2-bromo, 4-chloro) is crucial for SAR studies. By comparing its activity to analogues with different substitutions (e.g., 4-bromo or 2,4-dichloro), researchers can systematically probe the influence of halogen type and position on pharmacological efficacy. This systematic approach is fundamental to rational drug design.

Exploring Novel Bioactivities : The unique substitution pattern offers an opportunity to discover novel biological activities. For instance, functionalization of the hydrazide moiety in related compounds has been shown to enhance bioactivity, suggesting that derivatives of this compound could yield potent new therapeutic leads.

The synthesis of this compound is typically achieved through a two-step process. First, 2-bromo-4-chlorophenol (B154644) is reacted with chloroacetic acid to form the intermediate 2-(2-bromo-4-chlorophenoxy)acetic acid. This acid is then treated with hydrazine (B178648) hydrate (B1144303) to yield the final acetohydrazide product.

Interactive Data Tables

Below are tables summarizing the biological activities associated with the general hydrazide class and the more specific phenoxyacetohydrazide derivatives.

Table 1: Biological Activities of Hydrazide-Based Scaffolds

Biological Activity Therapeutic Area Reference
Antimycobacterial Infectious Disease mdpi.com
Antifungal Infectious Disease mdpi.com
Anticancer Oncology rjptonline.org
Anti-inflammatory Inflammation mdpi.com
Anticonvulsant Neurology rjptonline.org
Antidepressant Neurology mdpi.com
Antiviral Infectious Disease rjptonline.org

Table 2: Investigated Activities of Phenoxyacetohydrazide Derivatives

Derivative Class Target/Activity Disease Relevance Reference
Dichlorophenyl Hydrazides Urease Inhibition Helicobacter pylori infections nih.gov
General Phenoxyacetohydrazides β-Glucuronidase Inhibition Drug metabolism, Cancer researchgate.net
Phenylamino-acetohydrazides Eosinophil Peroxidase (EPO) Inhibition Inflammatory & Neurodegenerative Diseases nih.gov
General Phenoxy Acetamides Cytotoxic Activity (Anti-cancer) Oncology (e.g., Liver Cancer) mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASADLXZPDIFZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 Bromo 4 Chlorophenoxy Acetohydrazide

Established Synthetic Routes for the Core 2-(2-Bromo-4-chlorophenoxy)acetohydrazide Structure

The synthesis of the title compound is a multi-step process that begins with the careful construction of its substituted phenoxy precursor, followed by the formation of the crucial hydrazide moiety.

Precursor Synthesis and Regioselective Halogenation Strategies

The primary precursor for the core structure is 2-bromo-4-chlorophenol (B154644). The synthesis of this intermediate relies on regioselective halogenation techniques, which are critical for introducing the bromine and chlorine atoms at the correct positions on the phenol (B47542) ring. Chlorinated phenols are important intermediates for a wide range of pharmaceutical and industrial products. tandfonline.com

A common strategy involves starting with a commercially available chlorophenol, such as 4-chlorophenol (B41353). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by chlorine, subsequent electrophilic substitution, such as bromination, is directed to the ortho positions (C2 and C6).

The regioselective bromination of 4-chlorophenol to yield 2-bromo-4-chlorophenol can be achieved using various brominating agents under controlled conditions to prevent the formation of di-brominated byproducts. The use of palladium(II) catalysts in conjunction with halogenating agents like N-halosuccinimides (NXS) has emerged as an efficient method for the direct and regioselective C-H bond halogenation of aromatic systems. researchgate.netnih.gov

Once 2-bromo-4-chlorophenol is obtained, the next step is etherification to introduce the acetic acid side chain. This is typically accomplished through a Williamson ether synthesis, reacting the phenoxide (formed by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. researchgate.netrdd.edu.iq This reaction yields the corresponding ester, ethyl 2-(2-bromo-4-chlorophenoxy)acetate, which is the direct precursor for the final hydrazide formation.

Table 1: Key Reactions in Precursor Synthesis

Starting MaterialReagent(s)ProductReaction Type
4-ChlorophenolBrominating Agent (e.g., Br₂)2-Bromo-4-chlorophenolElectrophilic Aromatic Substitution
2-Bromo-4-chlorophenol1. Base (e.g., K₂CO₃) 2. Ethyl ChloroacetateEthyl 2-(2-bromo-4-chlorophenoxy)acetateWilliamson Ether Synthesis

Optimized Hydrazide Formation Protocols from Corresponding Esters

The conversion of the ester, ethyl 2-(2-bromo-4-chlorophenoxy)acetate, to the target acetohydrazide is a straightforward and high-yielding reaction known as hydrazinolysis. This reaction involves nucleophilic acyl substitution at the ester's carbonyl carbon by hydrazine (B178648).

The most common reagent for this transformation is hydrazine hydrate (B1144303) (N₂H₄·H₂O). The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol (B145695) or methanol. researchgate.netrdd.edu.iq The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol to yield a high-purity solid.

Derivatization Strategies for Novel this compound Analogues

The this compound molecule possesses a reactive terminal hydrazide group (-CONHNH₂), which serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of new compounds.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The nitrogen atoms of the hydrazide moiety are nucleophilic and can undergo alkylation and acylation reactions. N-acylation is a common strategy to introduce various substituents. For instance, reacting the hydrazide with acetic acid can lead to the corresponding N'-acetylated derivative. nih.gov Similarly, reaction with various acyl chlorides or acid anhydrides in the presence of a base can yield a range of N'-acylated products, extending the molecular framework.

N-alkylation can be achieved by reacting the hydrazide with alkyl halides. These reactions can sometimes be complex, potentially leading to mixtures of mono- and di-alkylated products or even cyclized derivatives, depending on the reaction conditions and the structure of the alkylating agent.

Condensation Reactions Leading to Hydrazone Derivatives

One of the most widely employed derivatization strategies for hydrazides is their condensation with aldehydes and ketones to form hydrazones. dergipark.org.tr This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is typically catalyzed by a few drops of a mineral acid (like HCl) or an organic acid (like glacial acetic acid) and is often carried out by refluxing the reactants in ethanol. nih.gov This method allows for the introduction of a wide variety of aromatic and heterocyclic moieties onto the core structure, leading to the formation of N'-[substituted-benzylidene]-2-(2-bromo-4-chlorophenoxy)acetohydrazides. These hydrazone derivatives are a significant class of compounds in their own right, often serving as intermediates for further cyclization reactions. nih.govnih.gov

Table 2: Synthesis of Hydrazone Derivatives

Reactant 1Reactant 2 (Example)CatalystProduct Class
This compoundSubstituted BenzaldehydeGlacial Acetic AcidAroylhydrazone
This compoundAromatic KetoneMineral Acid (e.g., HCl)Aroylhydrazone

Cyclization Reactions for the Formation of Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Pyrazolines)

The hydrazide and its hydrazone derivatives are excellent precursors for synthesizing various five-membered heterocyclic rings, which are prominent pharmacophores in drug discovery.

Triazoles: The synthesis of 4H-1,2,4-triazole derivatives often begins with the conversion of the parent hydrazide into a thiosemicarbazide (B42300) intermediate. This is achieved by reacting this compound with various aryl or alkyl isothiocyanates. scispace.com The resulting N-substituted thiosemicarbazide can then be cyclized under basic conditions, for example, by refluxing with aqueous sodium hydroxide, to yield the corresponding 4-aryl/alkyl-5-substituted-4H-1,2,4-triazole-3-thiol. scispace.comworldwidejournals.com

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from the acetohydrazide through several routes. A common method involves reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms a dithiocarbazate salt, which upon heating or acidification, cyclizes to form a 5-substituted-1,3,4-thiadiazole-2-thiol. rdd.edu.iq Alternatively, the thiosemicarbazide intermediates used for triazole synthesis can undergo acid-catalyzed cyclodehydration (e.g., using concentrated sulfuric acid or phosphorus oxychloride) to yield 2-amino-5-substituted-1,3,4-thiadiazole derivatives. core.ac.uknih.govjocpr.com

Pyrazolines: Pyrazolines (specifically 2-pyrazolines) are commonly synthesized via the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines or hydrazides. dergipark.org.trsci-hub.se Starting from this compound, one synthetic route involves first preparing a series of chalcones through the Claisen-Schmidt condensation of an appropriate ketone with various aromatic aldehydes. researchgate.net The subsequent reaction of these chalcones with the title hydrazide, typically in a solvent like ethanol with a catalytic amount of acetic acid, leads to a cyclocondensation reaction, yielding 1-acetyl-3,5-diaryl-2-pyrazoline derivatives. dergipark.org.trresearchgate.net

Preclinical Biological Activity Spectrum of 2 2 Bromo 4 Chlorophenoxy Acetohydrazide and Its Derivatives

Investigations into Antimicrobial Efficacy of Phenoxyacetohydrazide Derivatives

The antimicrobial potential of phenoxyacetohydrazide derivatives has been a significant area of investigation. Researchers have synthesized and screened numerous analogues to determine their efficacy against a variety of pathogenic bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Antibacterial Activity Assessments against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of acetohydrazide have been systematically tested for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies on 2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivatives, when converted into carbothioamides and triazoles, have shown notable activity. worldwidejournals.com Several of these compounds demonstrated very good activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at a concentration of 100 mg/ml. worldwidejournals.com Similarly, other research into hydrazide-hydrazone derivatives has identified compounds with strong effects on pathogenic bacterial strains, including Bacillus subtilis. mdpi.com For instance, certain hydrazones exhibited inhibitory zones ranging from 16 to 20.4 mm and showed potent activity with low MIC values. mdpi.com

Further investigations into different acetohydrazide derivatives, such as those incorporating a pyrimidine (B1678525) ring, have also revealed good inhibition against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds showed MIC values as low as 0.05 µg/ml against certain strains. nih.gov The collective data from these studies indicate that the phenoxyacetohydrazide scaffold is a promising starting point for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives This table is interactive. You can sort and filter the data.

Compound Type Bacterial Strain Activity Measurement Result Reference
2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivative Staphylococcus aureus Activity at 100 mg/ml Good worldwidejournals.com
2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivative Escherichia coli Activity at 100 mg/ml Good worldwidejournals.com
2-(2-benzyl-4-chlorophenoxy) acetohydrazide derivative Pseudomonas aeruginosa Activity at 100 mg/ml Good worldwidejournals.com
Hydrazide hydrazone derivative 5f Bacillus subtilis Inhibition Zone 20.4 mm mdpi.com
Hydrazide hydrazone derivative 5c Bacillus subtilis MIC 7.81 µg/mL mdpi.com
Hydrazide hydrazone derivative 5f Escherichia coli Inhibition Zone 18.2 mm mdpi.com
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative 7 Staphylococcus aureus MIC 0.05 µg/mL nih.gov
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative 7 Escherichia coli MIC 0.05 µg/mL nih.gov

Antifungal Activity Evaluations against Clinically Relevant Fungal Species

In addition to antibacterial properties, the antifungal efficacy of these compounds has been evaluated against various fungal species that are of clinical concern. These evaluations are critical for identifying new therapeutic options for fungal infections, which can be difficult to treat.

Acylhydrazone derivatives have demonstrated potent, broad-spectrum antifungal activities. nih.gov For example, the acylhydrazones D13 and SB-AF-1002 were effective at inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii, with MICs ranging from 0.12 to 1 μg/ml. nih.gov Other studies have shown that certain acetohydrazide derivatives possess good antifungal activity against Candida albicans, a common cause of opportunistic fungal infections, with MIC values as low as 0.05 μg/ml. nih.gov

However, not all derivatives show broad-spectrum antifungal effects. Some studies found that while certain compounds displayed moderate activity against Aspergillus niger and Penicillium italicum, they were less effective than the reference drug ketoconazole. mdpi.com In one study, N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides were found to be devoid of antifungal activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans at concentrations up to 100 micrograms/ml. nih.gov These varied results highlight the importance of specific structural features in determining the antifungal potential of these derivatives.

Table 2: Antifungal Activity of Selected Hydrazide Derivatives This table is interactive. You can sort and filter the data.

Compound Type Fungal Species MIC (μg/mL) Reference
Acylhydrazone D13 Sporothrix brasiliensis 0.25 - 1 nih.gov
Acylhydrazone SB-AF-1002 Sporothrix schenckii 0.12 - 0.5 nih.gov
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative 7 Candida albicans 0.05 nih.gov
Diterpenoid Compound 1 Aspergillus niger 54.87 mdpi.com
Diterpenoid Compound 1 Candida albicans 49.56 mdpi.com
Diterpenoid Compound 4 Penicillium italicum 38.89 mdpi.com
Phenoxyacetamide derivative 6 Candida albicans >100 nih.gov
Phenoxyacetamide derivative 6 Candida tropicalis >100 nih.gov

Elucidation of Structure-Activity Relationships Governing Antimicrobial Potential, particularly the Role of Halogen Substituents

Understanding the relationship between the chemical structure of phenoxyacetohydrazide derivatives and their biological activity is key to designing more potent antimicrobial agents. The presence, type, and position of halogen substituents on the aromatic rings have been shown to significantly influence efficacy.

Research indicates that the introduction of halogens, such as bromine and chlorine, into the molecular structure often enhances antimicrobial potency. nih.govmdpi.com For instance, the antibacterial activity of certain hydrazide-hydrazone derivatives was attributed in part to the presence of a bromo group on the phenyl ring. mdpi.com This is often linked to an increase in the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes. jocpr.com Studies on other classes of compounds, like peptoids, have shown a clear correlation where fully halogenated derivatives demonstrated drastically enhanced activity against Gram-positive bacteria, with potency increasing from fluorine to iodine. nih.gov

Beyond halogens, other structural features are also crucial. The presence of electron-withdrawing groups (e.g., -NO2, -Cl) and electron-donating groups (e.g., -OCH3) has a significant role in modulating antimicrobial and antimalarial activities in hydrazide derivatives. jocpr.com Furthermore, the azomethine group (-NH–N=CH-) inherent to hydrazones is considered pharmacologically important for their activity. mdpi.com The antibacterial effect of some derivatives may be due to a side chain containing an aromatic heterocyclic ring attached to halogen groups. worldwidejournals.com These findings collectively underscore that a combination of factors, including halogenation, lipophilicity, and the presence of specific functional groups, governs the antimicrobial potential of these compounds.

Evaluation of Anticancer and Cytotoxic Potential in Cellular Models

The cytotoxic effects of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide and its derivatives against various cancer cell lines have been a major focus of preclinical research. These studies aim to identify compounds that can selectively kill cancer cells while sparing normal cells, a hallmark of an effective anticancer drug.

In Vitro Cytotoxicity Assays against Diverse Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HT-29)

A multitude of studies have reported the in vitro cytotoxicity of phenoxyacetohydrazide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are common metrics used to quantify this activity.

Brominated derivatives have shown significant cytotoxic potential. For example, a series of brominated acetophenone (B1666503) derivatives were evaluated against breast (MCF-7), lung (A549), and colorectal (Caco-2) adenocarcinoma cell lines. farmaciajournal.com One derivative, in particular, exhibited remarkable cytotoxicity with IC50 values of less than 10 µg/mL in MCF-7 cells and 11.80 µg/mL in A549 cells. farmaciajournal.com Another study on 4-cyanophenyl-2-hydrazinylthiazoles found that the majority of the synthesized compounds were more active than the standard chemotherapy drug cisplatin (B142131) against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with some compounds showing GI50 values as low as 1.0 µM. rsc.org

Similarly, etodolac (B1671708) hydrazide-hydrazone derivatives have been investigated, with one compound containing a 4-chlorophenyl group demonstrating a marked effect on the prostate cancer cell line PC-3, with 58.24% growth inhibition at a 10 µM concentration. nih.gov These results indicate that the hydrazide structure, particularly when substituted with halogenated phenyl rings, is a promising scaffold for the development of novel anticancer agents.

Table 3: In Vitro Cytotoxicity of Selected Hydrazide Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Type Cancer Cell Line Cell Type Activity Metric Value Reference
Brominated acetophenone derivative 5c MCF-7 Breast Adenocarcinoma IC50 < 10 µg/mL farmaciajournal.com
Brominated acetophenone derivative 5c A549 Alveolar Adenocarcinoma IC50 11.80 ± 0.89 µg/mL farmaciajournal.com
Brominated acetophenone derivative 5c Caco-2 Colorectal Adenocarcinoma IC50 18.40 ± 4.70 µg/mL farmaciajournal.com
Thiazolylhydrazone derivative 3f MCF-7 Breast Cancer GI50 1.0 ± 0.1 µM rsc.org
Thiazolylhydrazone derivative 3a' MCF-7 Breast Cancer GI50 1.7 ± 0.3 µM rsc.org
Thiazolylhydrazone derivative 3n HCT-116 Colorectal Carcinoma GI50 1.1 ± 0.5 µM rsc.org
Thiazolylhydrazone derivative 3b' HCT-116 Colorectal Carcinoma GI50 1.6 ± 0.2 µM rsc.org
Etodolac hydrazide-hydrazone 9 PC-3 Prostate Cancer Growth Inhibition 58.24% at 10 µM nih.gov
Etodolac hydrazide-hydrazone 9 PC-3 Prostate Cancer IC50 54 µM nih.gov
Plastoquinone (B1678516) analogue AQ-12 HCT-116 Colorectal Cancer IC50 5.11 ± 2.14 μM nih.gov
Plastoquinone analogue AQ-12 MCF-7 Breast Cancer IC50 6.06 ± 3.09 μM nih.gov

Mechanistic Studies on the Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells

To understand how these compounds exert their anticancer effects, researchers have investigated their impact on fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. Disrupting these processes in cancer cells is a common mechanism of action for many chemotherapeutic agents.

Studies have shown that active hydrazide derivatives can induce cancer cell death through the activation of apoptosis. For certain 4-cyanophenyl substituted thiazol-2-ylhydrazones, mechanistic assays demonstrated that the compounds induce cell death via a caspase-dependent apoptotic pathway. rsc.org Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. Similarly, an active etodolac hydrazide derivative was evaluated for its ability to activate caspase-3 and Bcl-2, key proteins in the apoptotic pathway, confirming its pro-apoptotic activity. nih.gov The induction of apoptosis was further confirmed in studies where a plastoquinone analogue significantly increased apoptosis in both HCT-116 (62.30%) and MCF-7 (64.60%) cells. nih.gov

In addition to inducing apoptosis, some derivatives can modulate the cell cycle. The cell cycle is the series of events that take place in a cell leading to its division and duplication. Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for therapy. For example, certain coumarin (B35378) derivatives have been shown to inhibit cancer cell growth by causing cell cycle arrest in the G1 phase, which prevents the cells from progressing towards DNA replication and division. nih.gov This modulation of the cell cycle is a key mechanism contributing to the antiproliferative effects of these compounds. nih.gov

Structure-Activity Relationship Correlations for Anticancer Agents, emphasizing Halogen Effects

The structural framework of this compound has served as a template for developing derivatives with potential anticancer properties. Research into the structure-activity relationship (SAR) of these compounds has highlighted the significant role that halogen substituents play in their cytotoxic activity.

Studies on related structures, such as halogenated phenoxychalcones, provide insight into these effects. For instance, in a series of phenoxychalcones, derivatives with a bromo substitution in the para-position of the diaryl ether moiety generally exhibited better anticancer activity against the MCF-7 human breast cancer cell line than their chloro-substituted counterparts. nih.gov Specifically, the IC₅₀ values for 4-bromo-phenoxy derivatives were in the range of 1.52–13.28 µM, whereas 4-chlorophenoxy derivatives showed IC₅₀ values from 1.87–44.20 µM. nih.gov This suggests that the nature and position of the halogen atom are critical determinants of cytotoxic potency.

Further analysis indicates that the presence of halogens like chlorine and bromine on the phenyl ring can contribute to the anticancer activity, with the effect sometimes following the order of Cl > Br > F. nih.gov The number and position of these halogen atoms also have a substantial impact on the biological activity. nih.gov For example, in some series of synthesized benzohydrazides, a derivative featuring a 4-bromo substitution was identified as the most potent anticancer agent, being more effective than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) in preclinical tests. nih.gov

The introduction of halogen-containing groups is a known strategy to enhance the anticancer activity of various chemical scaffolds. nih.gov In the case of phenoxyacetohydrazide derivatives, the specific combination of a bromo group at the 2-position and a chloro group at the 4-position on the phenoxy ring creates a distinct electronic and steric profile that influences the molecule's interaction with biological targets. This substitution pattern is a key area of investigation for optimizing the anticancer efficacy of this class of compounds.

Exploration of Other Preclinical Biological Activities

Beyond anticancer research, this compound and its derivatives have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Bacterial Tyrosinase, VEGFR2)

α-Glucosidase Inhibition: Derivatives of the phenoxyacetohydrazide structure have shown potential as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.govscielo.br Research on structurally related bromophenols indicates they can be potent, competitive inhibitors of α-glucosidase, with some compounds showing IC₅₀ values in the sub-micromolar range, significantly more potent than the clinical drug acarbose. mdpi.com Studies on other brominated benzoyl acetamide (B32628) derivatives have also reported significant α-glucosidase inhibition, with IC₅₀ values as low as 18.25 µM, again outperforming acarbose. nih.govdovepress.com The presence and position of the bromo group, combined with other structural features, appear crucial for this inhibitory activity. frontiersin.org

Bacterial Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for agents used in cosmetics and to treat hyperpigmentation. nih.gov It also plays a role in bacterial virulence. researchgate.net Derivatives containing phenoxy and hydrazide moieties have been explored as tyrosinase inhibitors. nih.govresearchgate.net For example, certain dithiocarbamate (B8719985) derivatives have demonstrated excellent inhibitory efficacy against bacterial tyrosinase, with IC₅₀ values (e.g., 6.88 ± 0.11 µM) superior to the standard inhibitor kojic acid (30.34 ± 0.75 µM). nih.govmdpi.com While direct studies on this compound are limited, the general activity of related scaffolds suggests this is a promising area for investigation.

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a major target in cancer therapy. nih.govmdpi.com The development of small-molecule inhibitors for VEGFR-2 is an active area of research. mdpi.comnih.gov While many approved VEGFR-2 inhibitors belong to different structural classes like tyrosine kinase inhibitors, the search for novel scaffolds is ongoing. nih.govmdpi.com The core structure of this compound could serve as a starting point for designing new VEGFR-2 inhibitors, although specific studies on this compound's direct activity are not extensively documented. Research on new series of potential VEGFR-2 inhibitors has shown IC₅₀ values ranging from 0.19 to 0.60 μM. dovepress.com

Data on Enzyme Inhibition by Related Derivative Classes

Derivative ClassTarget EnzymeReported IC₅₀ ValuesReference Compound
Brominated Benzoyl Acetamidesα-Glucosidase18.25 - 35.14 µMAcarbose (58.8 µM)
Dithiocarbamate AcetamidesBacterial Tyrosinase6.88 - 8.1 µMKojic Acid (30.34 µM)
PiperazinylquinoxalinesVEGFR-20.19 - 0.60 µMSorafenib (0.08 µM)

Assessment of Anthelmintic Activity

Helminth infections remain a significant global health issue, and there is a continuous need for new anthelmintic agents. nih.gov Various heterocyclic compounds, including those with structures related to hydrazides, have been screened for such activity. For instance, studies on certain 1,2,4-triazole (B32235) derivatives, which can be synthesized from hydrazide precursors, have demonstrated notable anthelmintic effects against nematode models like Rhabditis sp. nih.gov Some of these derivatives exhibited activity higher than the standard drug albendazole. nih.gov Similarly, benzimidazole (B57391) derivatives have also shown significant efficacy in removing cestode adults in vivo. researchgate.net Although direct testing of this compound for anthelmintic properties is not widely reported, the known activity of related hydrazide-derived scaffolds suggests it could be a candidate for future screening. nih.gov

Broad-Spectrum Bioactivity Screening and Identification of Novel Biological Targets

The this compound scaffold is a versatile building block in medicinal chemistry, used for synthesizing a variety of more complex molecules and derivatives. Its inherent chemical reactivity and structural features make it a candidate for broad-spectrum bioactivity screening to identify novel biological targets. Hydrazide-hydrazones, which are derivatives of acetohydrazides, are known to possess a wide range of biological activities, including antimicrobial and antitumor properties, as well as the ability to inhibit various enzymes. mdpi.com The core structure combines a substituted phenoxy ring, known to impart biological activity, with a reactive hydrazide moiety that can be readily modified to create large libraries of compounds for screening against diverse biological targets.

Mechanistic Insights and Molecular Target Identification

Unraveling the Molecular Mechanisms of Action for Active Derivatives

The molecular mechanisms of action for derivatives of 2-(2-bromo-4-chlorophenoxy)acetohydrazide are diverse, reflecting the broad range of biological activities observed. A primary mechanism is the inhibition of specific enzymes. For instance, some bromophenol derivatives have been identified as inhibitors of carbonic anhydrase (CA), a key enzyme in pH regulation. nih.gov These compounds exhibit competitive inhibition, suggesting they bind to the active site of the enzyme, thereby blocking the access of its natural substrate. nih.gov Similarly, certain acetamide (B32628) derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com The presence of both polar and nonpolar groups within these molecules is thought to be critical for their interaction with the enzyme's active site residues. mdpi.com

In the context of anticancer activity, the mechanisms are more complex, often involving the induction of apoptosis (programmed cell death). rsc.orgnih.gov For example, certain pyrazolo[3,4-d]pyridazine derivatives have been shown to disrupt the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov This disruption leads to the activation of the intrinsic mitochondrial-dependent pathway of apoptosis. Furthermore, some thiazol-2-ylhydrazone derivatives induce cancer cell death through a caspase-dependent apoptotic pathway. rsc.org

The hydrazide-hydrazone functional group is a common feature in many biologically active derivatives and is considered crucial for their therapeutic prominence. nih.gov Structural modifications to the core this compound scaffold can significantly enhance these biological activities by improving the binding affinity to molecular targets.

Identification of Specific Biological Targets and Receptor Interactions (e.g., enzyme active sites)

Research has identified several specific biological targets for derivatives of this compound. A notable target is Anoctamin 1 (ANO1), a calcium-activated chloride channel that is often overexpressed in various cancers. nih.gov Derivatives of (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), a related compound, have been developed as potent and selective inhibitors of ANO1. nih.gov These inhibitors are believed to interact with the channel, leading to a reduction in its protein levels and subsequent inhibition of cancer cell proliferation. nih.gov

Enzymes are another major class of molecular targets. As previously mentioned, human carbonic anhydrase (hCA) isozymes I and II are targeted by novel bromophenol derivatives. nih.gov The inhibition constants (KI) for these compounds against hCA I were found to be in the range of 13.7-32.7 mM, while for hCA II, they were between 0.65-1.26 mM. nih.gov This indicates a stronger inhibitory effect on hCA II. Similarly, α-glucosidase has been identified as a direct target for certain 1,2-benzothiazine-N-arylacetamide derivatives, with some compounds showing significantly greater inhibitory potency than the standard drug, acarbose. mdpi.com

In the realm of anticancer research, the X-linked inhibitor of apoptosis (XIAP) protein has been identified as a potential target. nih.gov Molecular modeling studies of pyrazolo[3,4-d]pyridazine derivatives have shown their ability to bind to the BIR3 domain of XIAP, which is crucial for its anti-apoptotic function. nih.gov Furthermore, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. mdpi.com

Below is a data table summarizing the identified biological targets and the corresponding inhibitory activities of selected derivatives.

Derivative ClassBiological TargetObserved EffectIC50 / KI Values
Ani9 DerivativesAnoctamin 1 (ANO1)Inhibition of cell proliferation, reduction of ANO1 protein levelsMost potent inhibitor (5f) IC50: 22 nM
Bromophenol DerivativesCarbonic Anhydrase I & II (hCA I & II)Competitive InhibitionKI for hCA I: 13.7-32.7 mM; KI for hCA II: 0.65-1.26 mM
1,2-Benzothiazine-N-arylacetamidesα-GlucosidaseEnzyme InhibitionSome derivatives are three-fold more effective than acarbose
Pyrazolo[3,4-d]pyridazine DerivativesX-linked inhibitor of apoptosis (XIAP)Binding to BIR3 domain, induction of apoptosis-
Benzimidazole-based 1,3,4-oxadiazolesEpidermal Growth Factor Receptor (EGFR) KinaseEnzyme InhibitionIC50: 0.33 and 0.38 µM for most active compounds

Modulation of Key Cellular Processes and Signal Transduction Pathways (e.g., inhibition of protein phosphorylation, cell cycle arrest, apoptosis induction)

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate key cellular processes and signal transduction pathways, particularly in cancer cells. A significant outcome of these interactions is the induction of apoptosis. For instance, pyrazolo[3,4-d]pyridazine derivatives have been shown to significantly overexpress the effector caspase-3, the pro-apoptotic Bax protein, and the tumor suppressor p53. nih.gov Concurrently, they inhibit the expression of the anti-apoptotic Bcl-2 gene, thereby disrupting the critical Bcl-2/Bax balance and promoting cell death. nih.gov Thiazol-2-ylhydrazones have also been demonstrated to induce cancer cell death via caspase-dependent apoptosis. rsc.org

Cell cycle arrest is another crucial mechanism through which these compounds exert their anticancer effects. Some derivatives can halt the progression of the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For example, certain benzimidazole (B57391) derivatives have been found to suppress cell cycle progression in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. mdpi.com Some pyrazolo[3,4-d]pyridazine derivatives have been observed to induce cell cycle arrest at the Sub G1 and G2/M phases. nih.gov The inhibition of cyclin-dependent kinases (CDKs) and the modulation of cyclin protein levels are often implicated in cell cycle arrest. nih.gov

Furthermore, the inhibition of protein phosphorylation is a key aspect of their mechanism of action, especially for derivatives targeting kinases like EGFR. mdpi.com By inhibiting EGFR, these compounds block the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition of signal transduction is a cornerstone of their therapeutic potential in oncology.

The table below details the effects of selected derivatives on cellular processes.

Derivative ClassCellular ProcessSpecific EffectCancer Cell Line(s)
Pyrazolo[3,4-d]pyridazine DerivativesApoptosis InductionDisruption of Bcl-2/Bax balance, overexpression of caspase-3, Bax, and p53A549 (Lung)
Pyrazolo[3,4-d]pyridazine DerivativesCell Cycle ArrestInduction of Sub G1 and G2/M phase arrestA549 (Lung)
Thiazol-2-ylhydrazonesApoptosis InductionCaspase-dependent apoptosisHCT-116 (Colorectal), MCF-7 (Breast)
Benzimidazole-based 1,3,4-oxadiazolesCell Cycle ArrestSuppression of cell cycle progressionMDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung)
Benzimidazole-based 1,3,4-oxadiazolesApoptosis InductionInduction of apoptosisMDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung)

Structure Activity Relationship Sar and Computational Chemistry Studies

Comprehensive SAR Analysis of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide Analogues

SAR analysis is a cornerstone in medicinal chemistry, providing critical insights into how specific chemical features of a molecule contribute to its biological efficacy. For phenoxyacetohydrazide analogues, this analysis dissects the roles of the substituted phenoxy ring and the hydrazide group.

The nature and position of substituents on the phenoxy ring are pivotal in modulating the biological activity of this class of compounds. The halogens, bromine and chlorine, in this compound are electron-withdrawing groups that significantly influence the molecule's electronic properties and its ability to interact with biological targets.

Research on related phenoxy acetic acid derivatives has shown that the introduction of a bromine atom at the para-position (position 4) of the phenoxy ring can heighten biological activity compared to unsubstituted analogues. nih.gov For instance, in a series of compounds designed as selective COX-2 inhibitors, para-bromo substitution resulted in more potent inhibition. nih.gov Similarly, the presence of electron-withdrawing substituents, such as chlorine, has been found to produce compounds with significant anti-inflammatory activity. nih.gov In one study, a compound with a 4-chloro substituent on the terminal phenyl ring of an N-arylidene-2-(2-phenoxyphenyl) acetohydrazide showed prominent and consistent anti-inflammatory effects. nih.gov

Table 1: Effect of Phenoxy Ring Substituents on Biological Activity

Substituent (Position)Electronic NatureGeneral Impact on Activity
UnsubstitutedNeutralBaseline activity
4-BromoElectron-withdrawingIncreased inhibitory potency nih.gov
4-ChloroElectron-withdrawingComparable or enhanced activity nih.gov
2-Bromo, 4-ChloroElectron-withdrawingSpecific profile, activity depends on target
Electron-donating (e.g., Methoxy)Electron-donatingOften reduced activity nih.govnih.gov

The hydrazide functional group (-CONHNH₂) is a key pharmacophoric feature, often involved in critical binding interactions, such as hydrogen bonding with target proteins. nih.gov Modification of this moiety into other derivatives, most commonly hydrazones, is a widely used strategy to explore and enhance biological activity. researchgate.netmdpi.com

Furthermore, the cyclization of hydrazones can lead to the formation of heterocyclic rings, such as 1,3,4-oxadiazoles. This transformation can lock the molecule into a more rigid conformation, which may be favorable for binding to a specific target. In some cases, the cyclized oxadiazole derivatives have demonstrated an increased activity profile compared to their parent hydrazone. researchgate.net

Table 2: Influence of Hydrazide Moiety Modification on Biological Activity

MoietyStructureKey FeaturesImpact on Efficacy
Acetohydrazide-COCH₂NHNH₂Flexible, H-bond donor/acceptorParent scaffold for derivatization
Hydrazone-COCH₂N=CHRIncreased structural diversity, tunable lipophilicityActivity is highly dependent on the 'R' group from the aldehyde/ketone nih.govnih.gov
1,3,4-Oxadiazole (B1194373)Cyclized derivativeRigid, planar heterocyclic ringCan increase activity by providing a favorable conformation researchgate.net

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. d-nb.inforesearchgate.net For a class of compounds like phenoxyacetohydrazides, a pharmacophore model helps in designing new analogues with improved activity and selectivity. nih.govnih.gov

A typical pharmacophore model for hydrazide-based inhibitors might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the hydrazide group is a prominent HBA.

Hydrogen Bond Donors (HBD): The -NH and -NH₂ protons of the hydrazide moiety are key HBDs.

Aromatic Ring (AR): The substituted phenoxy ring serves as an aromatic feature, often involved in π-π stacking or hydrophobic interactions.

Hydrophobic (HY) features: The halogen atoms (bromo and chloro) and the phenyl ring itself contribute to hydrophobic interactions.

These models are generated either based on a set of known active ligands (ligand-based) or from the structure of the target protein's binding site (structure-based). d-nb.info The resulting hypothesis serves as a 3D query to screen virtual libraries for new potential hits or to guide the modification of existing scaffolds to better fit the pharmacophoric requirements. nih.govnih.gov The ultimate goal is to use this knowledge to design molecules that possess the optimal arrangement of these features to maximize binding affinity and biological response. nih.govnih.gov

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often inaccessible through experimental methods alone. Techniques like molecular docking and Density Functional Theory (DFT) are instrumental in understanding the behavior of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound and its analogues, docking studies can elucidate how they fit into the active site of an enzyme or the binding pocket of a receptor. nih.govd-nb.info

These studies typically reveal a consistent pattern of interactions:

Hydrogen Bonds: The hydrazide moiety is a crucial interaction point, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H groups acting as hydrogen bond donors with polar amino acid residues (e.g., Serine, Threonine, Histidine) in the active site. researchgate.net

Hydrophobic Interactions: The 2-bromo-4-chlorophenoxy ring often orients itself within a hydrophobic pocket of the target protein, forming van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a specific noncovalent interaction with electron-rich atoms like oxygen or nitrogen, further stabilizing the protein-ligand complex.

By analyzing these predicted binding modes, researchers can understand why certain analogues are more active than others and rationally design new derivatives with improved binding affinity. nih.govresearchgate.net

Table 3: Predicted Protein-Ligand Interactions for Phenoxyacetohydrazide Scaffolds

Molecular MoietyType of InteractionPotential Interacting Amino Acid Residues
Hydrazide (-CONHNH₂)Hydrogen BondingSer, Thr, His, Asp, Glu
Phenoxy RingHydrophobic, π-π StackingLeu, Val, Ile, Phe, Trp, Tyr
Bromo/Chloro SubstituentsHydrophobic, Halogen BondingAla, Leu, Backbone Carbonyls

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. acs.org DFT calculations provide valuable data on the intrinsic properties of this compound. rsc.org

Applications of DFT for this class of compounds include:

Conformational Analysis: The molecule is not entirely rigid, and rotation can occur around several single bonds. DFT can be used to calculate the energy of different conformations (rotamers) to determine the most stable, lowest-energy structure. researchgate.net Studies on similar hydrazides have shown that the planarity between the phenyl ring and the acetohydrazide group is a key conformational feature. nih.gov

Electronic Structure Analysis: DFT is used to calculate fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests the molecule is more reactive.

Spectroscopic Property Prediction: DFT can be used to calculate theoretical vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). mdpi.comresearchgate.net Comparing these calculated spectra with experimental data helps to confirm the molecule's structure and assign spectral peaks. mdpi.combohrium.com

Table 4: Representative DFT-Calculated Properties for Hydrazide Derivatives

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the ability to donate electrons
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the ability to accept electrons
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability researchgate.net
Dipole MomentMeasure of the molecule's overall polarityInfluences solubility and intermolecular interactions
Optimized GeometryThe lowest energy 3D structurePredicts the most stable conformation researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent analogues and optimizing lead compounds. nih.govresearchgate.net This approach is instrumental in modern drug discovery for accelerating the identification of promising drug candidates and reducing the costs associated with synthesis and testing. researchgate.net

For derivatives of phenoxyacetohydrazide, QSAR studies often reveal that a combination of hydrophobic, electronic, and topological parameters governs their biological activity. In a study on a series of arylidene (benzimidazol-1-yl)acetohydrazones, which share the acetohydrazone moiety, the hydrophobic parameter (ClogP), aqueous solubility (LogS), calculated molar refractivity, topological polar surface area, and the number of hydrogen bond acceptors were found to have a significant correlation with antibacterial activity. nih.gov Similarly, QSAR analyses on other hydrazone series have indicated that parameters like density and polarizability can be key determinants of their inhibitory activity. researchgate.net

A typical multiparameter QSAR model is represented by a linear regression equation:

pMIC = b₀ + b₁(Descriptor₁) + b₂(Descriptor₂) + ... + bₙ(Descriptorₙ)

Where pMIC is the negative logarithm of the minimum inhibitory concentration (a measure of biological activity), b₀ is a constant, and b₁, b₂, ..., bₙ are the coefficients for their respective molecular descriptors.

The quality and predictive power of a QSAR model are assessed using various statistical metrics. The correlation coefficient (R), the coefficient of determination (R²), and the Fisher statistic (F-test) indicate the statistical significance of the model, while its predictive ability is validated internally using the cross-validated correlation coefficient (Q²) and externally with a test set of compounds. researchgate.netnih.gov

For a hypothetical QSAR model developed for a series of 2-(substituted-phenoxy)acetohydrazide derivatives, the key descriptors and statistical validation might look as follows:

DescriptorDescriptionContribution
ClogP Calculated Logarithm of the Partition CoefficientRepresents hydrophobicity; a positive coefficient suggests that increased lipophilicity enhances activity.
TPSA Topological Polar Surface AreaRepresents the polar surface area; a negative coefficient might indicate that lower polarity is favorable for cell membrane penetration.
MR Molar RefractivityRepresents the volume and polarizability of the molecule; its contribution can indicate the nature of the binding site interaction.
Wiener Index (W) Topological DescriptorRelates to molecular branching; its inclusion suggests that the overall shape and size of the molecule are important for activity.

This table is representative and based on typical QSAR studies of similar compound classes.

Statistical ParameterValueDescription
> 0.85Coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors.
Q² (Cross-Validated) > 0.60A measure of the internal predictive ability of the model.
F-test High valueIndicates the statistical significance of the regression model.
p-value < 0.05Indicates a statistically significant relationship between the descriptors and the activity.

This table represents typical validation parameters for a robust QSAR model.

By analyzing such a model, medicinal chemists can rationally design new derivatives of this compound. For instance, if the model indicates that higher hydrophobicity and lower polar surface area are beneficial, modifications would focus on adding lipophilic groups and masking polar functionalities to optimize the compound's activity profile.

In Silico Pharmacokinetics and Druggability Predictions to Guide Lead Optimization

In silico methods are crucial for the early assessment of a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). ijprajournal.com These computational predictions help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, before significant resources are invested in synthesis and in vitro testing. nih.gov By evaluating the "druggability" of a lead compound like this compound, these tools guide the optimization process toward molecules with a higher probability of clinical success.

A primary step in this evaluation is assessing compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules outline the physicochemical property space common to most orally administered drugs.

Lipinski's Rule of Five Parameters:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the n-octanol/water partition coefficient (LogP) ≤ 5

Number of Hydrogen Bond Donors (HBD) ≤ 5

Number of Hydrogen Bond Acceptors (HBA) ≤ 10

Compounds that adhere to these guidelines are generally more likely to have good membrane permeability and oral bioavailability.

Beyond simple rule-based filters, more sophisticated computational models predict specific ADME properties. For a lead compound such as this compound, a typical in silico ADME profile would be generated to evaluate its potential.

ParameterPredicted Value/RangeImplication for Lead Optimization
Molecular Weight ( g/mol ) ~295.5Compliant with Lipinski's rule, suggesting good potential for absorption and distribution.
LogP 2.0 - 3.0Optimal range for membrane permeability; balances solubility and lipophilicity.
Hydrogen Bond Donors 2Compliant with Lipinski's rule, favorable for oral bioavailability.
Hydrogen Bond Acceptors 3Compliant with Lipinski's rule, favorable for oral bioavailability.
Human Intestinal Absorption (%) > 85%Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation Low to ModerateSuggests the compound may or may not readily enter the central nervous system, which can be tailored based on the therapeutic target.
CYP450 2D6 Inhibition Non-inhibitorLow probability of causing drug-drug interactions related to this major metabolic enzyme.
Aqueous Solubility (LogS) ModerateIndicates sufficient solubility for absorption. Modifications may be needed if solubility is predicted to be very low.
Plasma Protein Binding (%) High (>90%)Suggests a significant portion of the drug may be bound to plasma proteins, affecting its free concentration and efficacy.

This table contains predicted values for this compound based on its structure and typical in silico models. Actual values may vary.

These predictions serve as a guide for optimizing the lead structure. For example, if a derivative shows poor predicted aqueous solubility, chemists can introduce polar functional groups to improve it. If a high probability of metabolism by a specific cytochrome P450 (CYP) enzyme is predicted, the structure can be modified at the likely site of metabolism to enhance its stability. This iterative process of in silico prediction and chemical modification allows for the efficient refinement of a lead compound's pharmacokinetic profile, ultimately leading to the development of a more viable drug candidate.

Future Directions and Research Opportunities

Rational Design and Synthesis of Next-Generation 2-(2-Bromo-4-chlorophenoxy)acetohydrazide Derivatives with Enhanced Selectivity and Potency

The principles of rational drug design offer a strategic approach to amplify the therapeutic potential of this compound. By systematically modifying its structure, next-generation derivatives can be engineered to exhibit improved selectivity and potency towards specific biological targets. This involves the strategic introduction of various functional groups and heterocyclic moieties to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, thereby influencing its pharmacokinetic and pharmacodynamic profiles. nih.gov

The synthesis of hydrazide-hydrazone derivatives is a well-established area of organic chemistry, providing a robust platform for creating extensive libraries of novel compounds. mdpi.com The core structure of this compound can be derivatized at the hydrazide nitrogen, leading to the formation of Schiff bases, amides, and various heterocyclic rings like pyrazoles, oxadiazoles, and triazoles. mdpi.com Each of these modifications can significantly impact the biological activity of the parent molecule. For instance, the introduction of different substituents on an aromatic ring can play a vital role in enzyme inhibition, as has been observed with dichlorophenyl hydrazide derivatives as urease inhibitors. nih.gov

A key focus of future synthetic efforts will be to create derivatives with enhanced selectivity for their intended targets, thereby minimizing off-target effects and potential toxicity. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in identifying the key structural features that govern biological activity. nih.gov For example, research on other hydrazide-hydrazone scaffolds has demonstrated that the nature and position of substituents on the aromatic rings can dramatically influence their antimicrobial or anticancer efficacy. nih.govnih.gov

Table 1: Potential Structural Modifications of this compound and their Rationale

Modification SiteProposed ModificationRationale for Enhanced Activity
Hydrazide NitrogenFormation of Schiff bases with various aldehydes/ketonesIncreased structural diversity, potential for enhanced receptor binding and modulation of electronic properties.
Hydrazide NitrogenCyclization to form heterocyclic rings (e.g., pyrazole, oxadiazole)Introduction of rigid scaffolds can improve binding affinity and selectivity; heterocycles are common pharmacophores.
Phenyl RingIntroduction of additional or alternative substituentsTo modulate lipophilicity, electronic properties, and steric interactions, thereby influencing target binding and pharmacokinetics.
Acetyl LinkerModification of the linker length or compositionTo optimize the spatial orientation of the pharmacophoric groups for improved interaction with the biological target.

Exploration of Synergistic Effects in Combination Therapies with Established Agents

The exploration of synergistic interactions between novel this compound derivatives and existing therapeutic agents represents a promising strategy to enhance treatment efficacy and combat drug resistance. Combination therapies are increasingly becoming a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. mdpi.com The rationale behind this approach is that two or more drugs acting on different molecular targets can produce a greater therapeutic effect than the sum of their individual effects.

Future research should investigate the potential of this compound derivatives to act as chemosensitizers or adjuvants. For instance, in cancer therapy, these derivatives could be co-administered with established cytotoxic drugs to enhance their anticancer activity or to overcome resistance mechanisms. Studies on phenoxazine (B87303) derivatives, a related class of compounds, have shown synergistic anticancer effects when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) on pancreatic cancer cell lines. nih.gov Similarly, in the context of infectious diseases, these compounds could be combined with antibiotics to potentiate their antimicrobial effects and to tackle the growing challenge of multidrug-resistant pathogens. Research on phenylpropanoids and flavonoids has demonstrated their ability to act synergistically with antibiotics against both Gram-positive and Gram-negative bacteria. nih.gov

Systematic in vitro and in vivo studies will be necessary to identify effective drug combinations and to elucidate the underlying mechanisms of synergy. Checkerboard assays, which test a wide range of drug concentrations in combination, can be employed to quantify the degree of synergy. Subsequent mechanistic studies would then aim to understand how the this compound derivative modulates cellular pathways to enhance the activity of the partner drug.

Application of Advanced In Vitro and In Silico Methodologies for Accelerated Drug Discovery

The integration of advanced in vitro and in silico methodologies can significantly accelerate the drug discovery and development process for this compound derivatives. nih.gov These computational and high-throughput experimental techniques enable the rapid screening of large compound libraries, the prediction of pharmacokinetic and toxicological properties, and the elucidation of structure-activity relationships, thereby reducing the time and cost associated with traditional drug discovery pipelines. nih.govjapsonline.comconsensus.app

In silico approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be employed to predict the binding affinity of newly designed derivatives to their biological targets and to rationalize their observed biological activities. nih.govresearchgate.net These computational tools can guide the rational design of more potent and selective compounds by providing insights into the key molecular interactions between the ligand and its receptor. nih.gov Furthermore, in silico methods can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and deprioritize compounds with unfavorable pharmacokinetic profiles early in the discovery process. japsonline.com

High-throughput in vitro screening assays are essential for the experimental validation of in silico predictions and for the identification of lead compounds from large chemical libraries. These assays can be designed to measure a wide range of biological activities, including enzyme inhibition, receptor binding, and cellular toxicity. The data generated from these in vitro studies can then be used to refine and improve the predictive power of the in silico models, creating a synergistic feedback loop that drives the optimization of lead compounds. nih.gov

Development of this compound Derivatives as Chemical Probes for Biological Research

Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical probes for biological research. mdpi.com Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in their native cellular environment. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound scaffold, it is possible to create tools for visualizing and isolating specific biological targets.

The development of fluorescent probes, for instance, has a long and successful history in biological research, enabling the visualization of cellular structures and processes with high spatial and temporal resolution. drugtargetreview.com By incorporating a fluorophore into the structure of a this compound derivative that exhibits high affinity and selectivity for a particular protein, researchers can create a probe to track the localization and dynamics of that protein within living cells. Recent advancements have led to the development of sophisticated fluorescent probes for a variety of biological targets and processes. mdpi.com

Furthermore, by attaching an affinity tag, such as biotin, to the scaffold, it is possible to create probes for affinity-based protein profiling and target deconvolution studies. These probes can be used to isolate and identify the cellular binding partners of the this compound derivatives, which can provide valuable insights into their mechanism of action and can help to identify new drug targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(2-Bromo-4-chlorophenoxy)acetohydrazide?

  • Synthesis : The compound can be synthesized via condensation of 2-bromo-4-chlorophenoxyacetyl chloride with hydrazine hydrate in ethanol under reflux (6–8 hours, 60–70°C). Intermediate formation of a Schiff base is possible, followed by reduction using sodium borohydride (NaBH₄) to stabilize the hydrazide moiety .
  • Purification : Recrystallization from ethanol or methanol yields high-purity product (>95%). Column chromatography (silica gel, ethyl acetate/hexane 3:7) is recommended for impurities with similar polarity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of the hydrazide (-NH-NH₂) protons (δ 8.2–9.5 ppm) and aromatic protons (δ 6.8–7.5 ppm for bromo/chloro-substituted phenyl) .
  • FT-IR : Identify N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves bond lengths and angles, particularly the dihedral angle between the phenoxy and hydrazide groups (e.g., ~75° in analogous structures) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via disruption of cell membrane integrity .
  • Antiviral Potential : Structural analogs (e.g., bromophenyl-acetohydrazides) show virustatic effects against hepatitis A virus (IC₅₀ = 8.5–10.7 µg/mL) by inhibiting viral adsorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Substituent Effects : Replace the bromo/chloro groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate binding affinity. For example, 2-(4-fluorophenoxy) analogs show enhanced antimicrobial potency (MIC = 16 µg/mL) .
  • Hydrazide Modifications : Introduce arylidene substituents (e.g., 4-chlorobenzylidene) via condensation with aldehydes to improve antiviral activity .

Q. What crystallographic insights explain the molecular interactions of this compound?

  • Hydrogen Bonding : SCXRD reveals intermolecular N-H···O bonds (2.8–3.2 Å) between the hydrazide and adjacent molecules, stabilizing the crystal lattice .
  • Halogen Interactions : The bromine atom participates in type-II halogen bonding (C-Br···O, ~3.3 Å) with carbonyl groups, influencing packing efficiency .

Q. What methodologies are used to investigate its mechanism of action in enzyme inhibition?

  • Kinetic Assays : Monitor enzyme (e.g., urease or acetylcholinesterase) activity via spectrophotometry. For example, pre-incubate the compound (0–100 µM) with enzyme and substrate, measuring IC₅₀ values .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses. The bromo/chloro groups show van der Waals interactions with hydrophobic enzyme pockets (e.g., binding energy ≤ -7.5 kcal/mol) .

Q. How can conflicting bioactivity data between similar acetohydrazides be resolved?

  • Case Study : While this compound shows moderate antibacterial activity (MIC = 32 µg/mL), its 4-methoxy analog is inactive. This discrepancy may arise from reduced membrane permeability due to the methoxy group’s polarity .
  • Resolution Strategies :

  • LogP Analysis : Measure partition coefficients to correlate hydrophobicity with activity (e.g., optimal LogP ~2.5 for bacterial uptake) .
  • Resistance Testing : Perform serial passage assays to identify mutations in bacterial targets (e.g., altered efflux pump expression) .

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